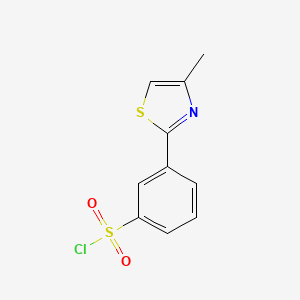
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
Overview
Description
“3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular weight of 273.76 . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is an important moiety contributing to the development of various drugs and biologically active agents .
Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride” is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen . The thiazole ring is notable for its aromaticity, characterized by significant pi-electron delocalization . This aromaticity is evidenced by the 1 H NMR chemical shift of the ring protons .
Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The exact chemical reactions that “3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride” can undergo would depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride” include a molecular weight of 273.76 .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds related to 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride , have been studied for their antimicrobial properties. These compounds can be designed to target a variety of pathogens by disrupting bacterial cell walls or inhibiting enzymes critical for microbial survival .
Anticancer Agents
Research has indicated that thiazole compounds exhibit potential as anticancer agents. They can interfere with the proliferation of cancer cells by acting on various pathways, such as inhibiting tubulin polymerization or DNA synthesis . The sulfonyl chloride group in particular may be modified to enhance these properties.
Antifungal Applications
The thiazole ring is a common feature in antifungal drugs. Modifications to the thiazole structure, like those in 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride , can lead to compounds with improved efficacy against fungal infections, offering potential for new antifungal therapies .
Anti-Inflammatory and Analgesic
Thiazoles are known to possess anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception, making them valuable in the development of new pain management drugs .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These compounds may protect nerve cells from damage or death caused by various neurotoxic factors .
Agricultural Chemicals
Thiazole compounds are also used in agriculture as part of pesticides or fungicides. Their ability to disrupt the life cycle of pests and fungi makes them an important tool for crop protection .
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHJFJAQSSLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



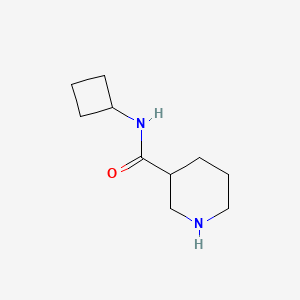
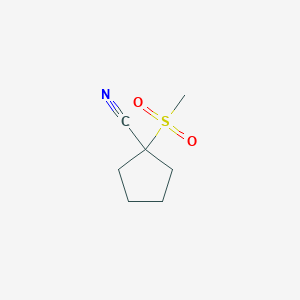

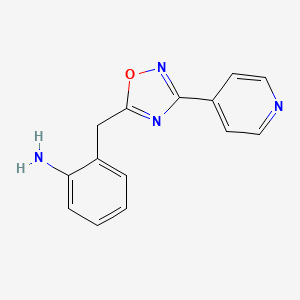
![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

amine](/img/structure/B1445084.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
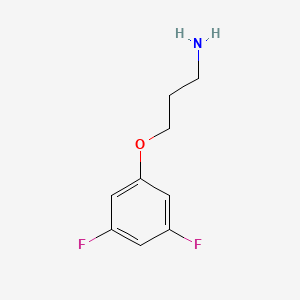
![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)

![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)
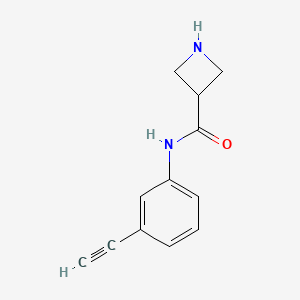
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)